Dibutyl 1-ethenyl-1H-imidazole-4,5-dicarboxylate
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Overview
Description
Dibutyl 1-ethenyl-1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two butyl ester groups and an ethenyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 1-ethenyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 1-ethenyl-1H-imidazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethenyl and ester groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the imidazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized imidazoles .
Scientific Research Applications
Dibutyl 1-ethenyl-1H-imidazole-4,5-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of dibutyl 1-ethenyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, modulating their activity . The ethenyl and ester groups may also play a role in its biological effects by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,5-imidazole-dicarboxylate: Similar structure but with methyl ester groups instead of butyl ester groups.
1H-Imidazole-4,5-dicarboxylic acid, dimethyl ester: Another related compound with dimethyl ester groups.
Uniqueness
Dibutyl 1-ethenyl-1H-imidazole-4,5-dicarboxylate is unique due to its specific combination of butyl ester and ethenyl groups, which confer distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93361-60-5 |
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Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
dibutyl 1-ethenylimidazole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H22N2O4/c1-4-7-9-20-14(18)12-13(17(6-3)11-16-12)15(19)21-10-8-5-2/h6,11H,3-5,7-10H2,1-2H3 |
InChI Key |
RIOYQHVOIYTTLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C=N1)C=C)C(=O)OCCCC |
Origin of Product |
United States |
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